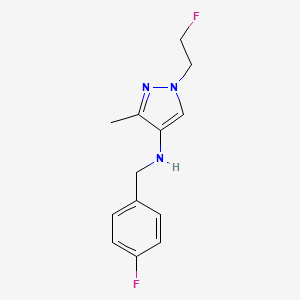

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Description

Structural and Molecular Characteristics

N-(4-Fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS: 1856070-25-1) is a pyrazole-based molecule with a molecular formula of C₁₃H₁₅F₂N₃ and a molecular weight of 251.27 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a methyl group, and at the 4-position with an amine-linked 4-fluorobenzyl moiety. Its SMILES notation (CC1=NN(CCF)C=C1NCC2=CC=C(F)C=C2) delineates the connectivity of these functional groups.

| Property | Value |

|---|---|

| CAS Number | 1856070-25-1 |

| Molecular Formula | C₁₃H₁₅F₂N₃ |

| Molecular Weight | 251.27 g/mol |

| SMILES | CC1=NN(CCF)C=C1NCC2=CC=C(F)C=C2 |

| Key Functional Groups | Pyrazole, Fluoroethyl, Fluorobenzyl |

IUPAC Nomenclature and Substituent Prioritization

The IUPAC name follows systematic rules for heterocyclic compounds:

Properties

Molecular Formula |

C13H15F2N3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H15F2N3/c1-10-13(9-18(17-10)7-6-14)16-8-11-2-4-12(15)5-3-11/h2-5,9,16H,6-8H2,1H3 |

InChI Key |

OFKCGTWWBWRFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCC2=CC=C(C=C2)F)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2-fluoroethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 1,4-disubstituted pyrazole-3-amine family. Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Fluorine Substitution: The dual fluorine atoms in N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine likely enhance its membrane permeability compared to non-fluorinated analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

- Steric Effects : The 4-fluorobenzyl group provides moderate steric bulk compared to the 2,4,6-trichlorophenyl group in ’s compound, which may limit off-target interactions while maintaining solubility .

Biological Activity

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of fluorine atoms, which enhance its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H15F2N3

- Molecular Weight : 251.27 g/mol

- Structure : The compound contains a pyrazole ring with fluorinated substituents, which significantly influence its lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution reactions under controlled conditions.

Table 1: Synthesis Overview

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Sodium azide | Dimethylformamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The fluorinated structure enhances the compound's ability to form stronger hydrogen bonds and increases metabolic stability compared to non-fluorinated analogs.

Therapeutic Applications

- Cancer Therapy : Preliminary studies suggest that this compound may target specific pathways involved in cancer cell proliferation and survival.

- Anti-inflammatory Treatments : The compound shows promise in modulating inflammatory responses, potentially aiding in the treatment of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related pyrazole derivatives, providing insights into the potential applications of this compound.

Study 1: Inhibition of p38 MAP Kinase

A novel class of highly selective inhibitors derived from pyrazole structures was identified through high-throughput screening. These inhibitors demonstrated significant potency against p38 MAP kinase, a critical target in cancer therapy . The incorporation of fluorinated groups was found to enhance selectivity and binding affinity.

Study 2: Monoamine Oxidase Inhibition

Research on structurally similar compounds has indicated potential inhibitory effects on monoamine oxidase (MAO) enzymes. For instance, N-propargylbenzylamine, a metabolite of pargyline, exhibited potent MAO type B inhibition in vivo . This suggests that this compound could similarly influence neurotransmitter metabolism.

Table 2: Comparative Biological Activity

| Compound | Target | Effect |

|---|---|---|

| N-(4-fluorobenzyl)-1-(2-fluoroethyl)... | p38 MAP Kinase | Inhibition |

| N-propargylbenzylamine | Monoamine Oxidase Type B | Inhibition |

| S-[5-amino-1-(4-fluorophenyl)... | p38 MAP Kinase | Selective inhibition |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine, and what critical reaction parameters must be controlled?

The synthesis involves multi-step organic reactions, typically starting with pyrazole precursors and fluorinated alkyl/aryl halides. Key steps include:

- Nucleophilic substitution for introducing the 2-fluoroethyl group at the pyrazole N1 position.

- Condensation reactions to attach the 4-fluorobenzyl moiety via amine linkages. Critical parameters:

- Temperature control (e.g., 35°C for cyclopropaneamine coupling) to avoid decomposition .

- Inert atmosphere (e.g., nitrogen) to prevent oxidation of fluorine substituents .

- Solvent selection (e.g., DMSO or DMF) to enhance solubility of intermediates . Purification often requires column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.87 (d, J = 2 Hz) for pyrazole protons and δ 4.5–5.0 (m) for fluorinated ethyl/benzyl groups .

- ¹³C NMR : Signals near δ 150–160 ppm for fluorinated carbons .

Q. What stability considerations are critical for handling and storing this compound?

- Stability : Stable under ambient conditions but sensitive to moisture due to fluorine’s electronegativity. Store in desiccated environments at –20°C .

- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent defluorination or ring degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify reactive sites (e.g., fluorinated regions for hydrogen bonding) .

- Molecular Docking : Use PyMOL or AutoDock to simulate binding with enzymes (e.g., kinases) by aligning the fluorobenzyl group in hydrophobic pockets .

- MD Simulations : Assess conformational flexibility of the 2-fluoroethyl chain in aqueous environments .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic Profiling : LC-MS/MS to detect fluorinated metabolites that may alter activity in vivo .

- Species-Specific PK/PD : Compare liver microsome stability (e.g., human vs. rodent) to explain efficacy discrepancies .

- Crystallographic Analysis : Verify target engagement (e.g., X-ray co-crystals with purified proteins) .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties and target selectivity?

- Lipophilicity : Fluorine at the benzyl position increases logP (measured via HPLC), enhancing blood-brain barrier penetration .

- Electron-Withdrawing Effects : Fluorine on the ethyl group reduces pyrazole ring basicity (pKa ~6.5 vs. ~8.0 for non-fluorinated analogs), affecting solubility .

- Target Selectivity : Fluorine’s van der Waals radius (1.47 Å) optimizes fit in kinase ATP-binding pockets (e.g., EGFR T790M mutants) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Byproduct Formation :

- N-Demethylation : Occurs under acidic conditions; neutralize with cesium carbonate .

- Diarylation : Use excess amine (1.5–2 eq.) to suppress self-coupling .

- Fluorine Loss : Minimize heating above 50°C during nucleophilic substitutions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.